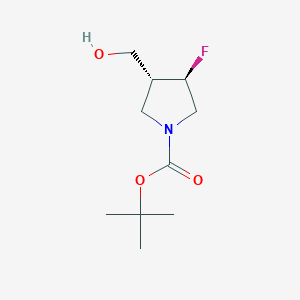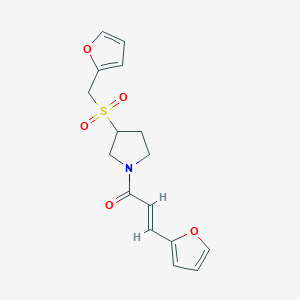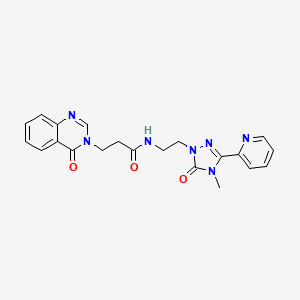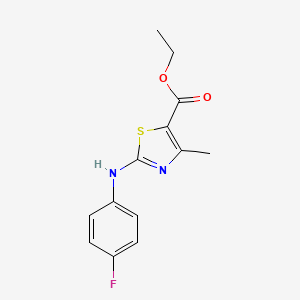
Ethyl 2-((4-fluorophenyl)amino)-4-methylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 2-[(4-fluorophenyl)amino]acetate” is a compound used in proteomics research . It has a molecular formula of C10H12FNO2 and a molecular weight of 197.21 . Another similar compound, “Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate”, has a molecular formula of C9H11FN2O2 and a molecular weight of 198.19 g/mol.
Molecular Structure Analysis
The molecular structure of similar compounds such as “Ethyl 2-[(4-fluorophenyl)amino]acetate” has been analyzed . The InChI Code for this compound is 1S/C10H12FNO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3 .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, “Ethyl 2-[(4-fluorophenyl)amino]acetate” has a melting point of 73-74°C .
Applications De Recherche Scientifique
Antimicrobial Activities
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and shown to exhibit antimicrobial activities against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungal strains including Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings suggest potential applications in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Biothiol Detection
Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate has been utilized as a fluorescent probe for the colorimetric and ratiometric detection of biothiols in living cells, indicating its usefulness in analytical chemistry and diagnostics (Wang et al., 2017). Similarly, another study focused on the selective detection of cysteine and homocysteine, highlighting the compound's potential in biomedical research and disease diagnostics (Na et al., 2016).
Synthesis and Characterization
Research has also explored the synthesis and tautomeric structures of novel thiophene-based bis-heterocyclic monoazo dyes, demonstrating the versatility of thiazole derivatives in creating complex molecules with potential applications in dye chemistry and materials science (Karcı & Karcı, 2012).
Biological Activities
Studies have synthesized derivatives containing penicillanic or cephalosporanic acid moieties, revealing their antimicrobial, antilipase, and antiurease activities. These findings open avenues for the development of new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Michael-like Addition Strategy
The use of ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate as a precursor in a Michael-like addition strategy to produce analogs further illustrates the compound's role in synthetic organic chemistry, offering new methodologies for chemical synthesis (Boy & Guernon, 2005).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-(4-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWIKAAAKLNKJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809193 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
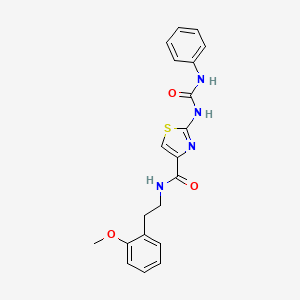
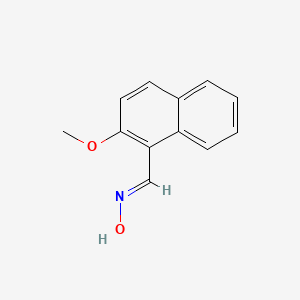
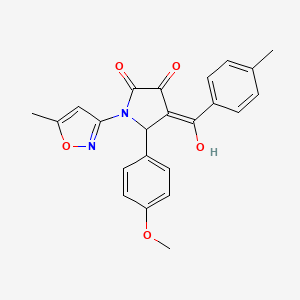
![2-[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2827921.png)
![4-(3-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2827923.png)

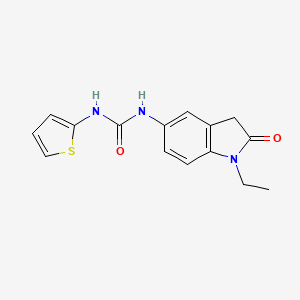


![2-(benzo[d]isoxazol-3-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2827931.png)

